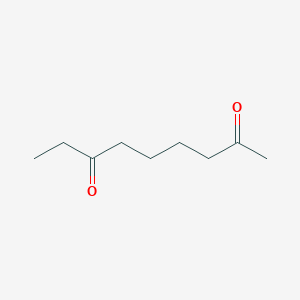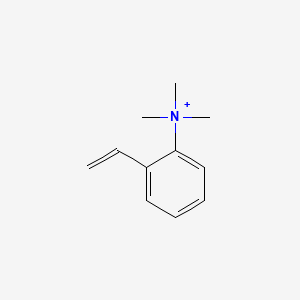
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is a complex organic compound with a unique structure that includes a benzopyran ring, carboxylic acid group, hydroxymethyl group, methoxy group, and a pentenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Functional Groups: The hydroxymethyl and methoxy groups can be introduced through reactions such as hydroxymethylation and methylation, respectively.
Formation of the Pentenyl Side Chain: This can be achieved through reactions such as Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond in the side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl disulfide (HEDS): This compound has similar functional groups and can affect lymphocyte proliferation and functions.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structural framework.
Uniqueness
2H-1-Benzopyran-8-carboxylic acid, 3,4-dihydro-7-(hydroxymethyl)-5-methoxy-4-oxo-2-(1E)-1-pentenyl-, (2S)- is unique due to its specific combination of functional groups and the presence of a pentenyl side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
| 101241-18-3 | |
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
(2S)-7-(hydroxymethyl)-5-methoxy-2-[(E)-4-oxopent-2-enyl]-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C17H20O6/c1-10(19)4-3-5-12-6-7-13-14(22-2)8-11(9-18)15(17(20)21)16(13)23-12/h3-4,8,12,18H,5-7,9H2,1-2H3,(H,20,21)/b4-3+/t12-/m1/s1 |
InChI-Schlüssel |
ZUKOXDSUDPXXEX-AAOUONPWSA-N |
Isomerische SMILES |
CC(=O)/C=C/C[C@@H]1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC |
Kanonische SMILES |
CC(=O)C=CCC1CCC2=C(C=C(C(=C2O1)C(=O)O)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
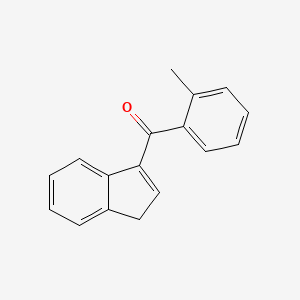
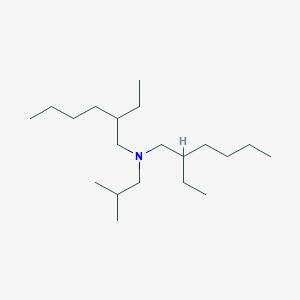
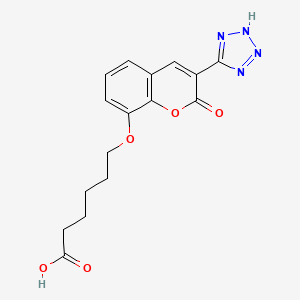
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)

